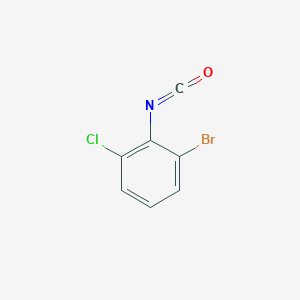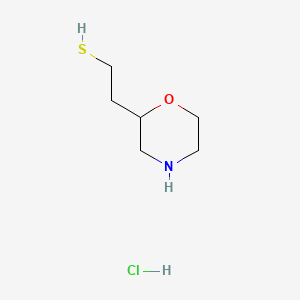![molecular formula C10H13N3 B13611674 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is notable for its presence in various biologically active molecules and pharmaceuticals. The imidazo[1,2-a]pyridine scaffold is known for its versatility and ability to interact with a wide range of biological targets, making it a valuable component in drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine typically involves multicomponent reactions and condensation methods. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Another method involves the Sandmeyer reaction of C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is efficient and mild, making it suitable for the synthesis of various imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, leveraging the same principles as laboratory synthesis but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce various reduced derivatives of the imidazo[1,2-a]pyridine core.
科学研究应用
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as the core structure for various derivatives.
Imidazo[1,2-a]pyridin-3-yl-acetic acid: A derivative with similar biological activities, used in the treatment of insomnia and brain function disorders.
Imidazo[1,2-a]pyridin-3-yl-methylamine: Another derivative with potential therapeutic applications.
Uniqueness
2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-2-amine group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery.
属性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-imidazo[1,2-a]pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-7-12-9-5-3-4-6-13(8)9/h3-7H,11H2,1-2H3 |
InChI 键 |
OQIGSNRYVSAVMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CN=C2N1C=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)












